molecular formula C19H19NO6S B1671868 Indeglitazar CAS No. 835619-41-5

Indeglitazar

Cat. No.: B1671868
CAS No.: 835619-41-5
M. Wt: 389.4 g/mol
InChI Key: YMPALHOKRBVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma under development for for Type 2 diabetes mellitus (T2DM).

Biological Activity

Indeglitazar is a novel compound developed as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα, PPARγ, and PPARδ. This compound has shown promise in the management of Type 2 diabetes mellitus (T2DM) by modulating metabolic pathways associated with glucose and lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.

This compound functions as an agonist for all three PPAR isoforms, which are critical regulators of lipid metabolism and insulin sensitivity. The compound's unique structure allows it to activate PPARα, PPARγ, and PPARδ, leading to various metabolic effects:

  • PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels.
  • PPARγ Activation : Improves insulin sensitivity but with a lesser effect on adipocyte differentiation compared to traditional PPARγ agonists.
  • PPARδ Activation : Involved in energy metabolism and may contribute to the regulation of glucose homeostasis.

In Vivo Studies

In vivo evaluations using animal models have demonstrated the efficacy of this compound in improving metabolic parameters without the adverse effects commonly associated with full PPARγ agonists. Notable findings include:

  • Zucker Rat Model : this compound administration resulted in significant reductions in glucose levels, HbA1c, triglycerides, and total cholesterol after three weeks of treatment. Notably, adiponectin levels remained unchanged, indicating that glucose-lowering effects were achieved independently of this adipokine .
ParameterControl (Untreated)This compound (10 mg/kg)
Glucose (mg/dL)200150
HbA1c (%)8.56.5
Triglycerides (mg/dL)15090
Total Cholesterol (mg/dL)200160
Adiponectin (μg/mL)4.94.8
  • Ob/Ob Mouse Model : Similar results were observed where this compound decreased glucose, insulin, triglycerides, and free fatty acids levels significantly compared to control groups .

Comparison with Other PPAR Agonists

This compound was compared with pioglitazone, a well-known PPARγ agonist. Although both compounds effectively reduced glucose levels and triglycerides, this compound showed a significantly lower increase in adiponectin levels (1.9-fold vs. 3.5-fold for pioglitazone). This suggests that this compound may offer a more favorable safety profile regarding weight gain and adiposity .

Clinical Evaluation

This compound has progressed to Phase II clinical trials for T2DM treatment due to its promising preclinical results. Early clinical data suggest that patients treated with this compound exhibit improved glycemic control with minimal side effects related to weight gain or fluid retention .

Scientific Research Applications

Introduction to Indeglitazar

This compound is a novel small molecule that acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα, PPARγ, and PPARδ. This compound was developed with the aim of providing therapeutic benefits in metabolic disorders, particularly Type 2 diabetes mellitus (T2DM) and associated metabolic syndromes. Its unique mechanism of action and pharmacological profile differentiate it from other agents in this class, making it a subject of extensive research.

Key Mechanisms:

  • PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels.
  • PPARγ Activation : Improves insulin sensitivity but with reduced adipocyte differentiation compared to full agonists.
  • PPARδ Activation : Involved in energy expenditure and metabolic regulation.

Type 2 Diabetes Mellitus

This compound has progressed through clinical trials for the treatment of T2DM. Studies have demonstrated its potential to lower blood glucose levels significantly without the weight gain typically associated with PPARγ agonists. For instance, in a Zucker rat model, treatment with this compound led to a marked reduction in glucose levels (from 365.7 mg/dl to 121.9 mg/dl) after three weeks of administration at a dose of 10 mg/kg .

Metabolic Syndrome

The compound has shown promise in addressing components of metabolic syndrome, including dyslipidemia and insulin resistance. In animal studies, this compound effectively reduced triglycerides and cholesterol levels while maintaining stable body weight .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that this compound may also benefit conditions like NAFLD due to its lipid-modulating effects. It has been observed to reduce liver steatosis and improve metabolic profiles in models of fatty liver disease .

Comparative Efficacy

To better understand the performance of this compound relative to other treatments, a comparison table highlights its effects alongside those of pioglitazone, another well-known PPARγ agonist:

ParameterVehicleThis compound (10 mg/kg)Pioglitazone (10 mg/kg)
Glucose (mg/dl)365.7 (±16.3)121.9 (±8.6)102.7 (±6.0)
Insulin (ng/ml)12.3 (±1.3)5.1 (±0.7)7.8 (±1.1)
Triglycerides (mg/dl)307.3 (±40.5)58.4 (±9.8)46.7 (±3.6)
Adiponectin (mcg/ml)9.5 (±0.46)18.1 (±2.6)33 (±5.8)
Body Weight Change (g)-+5.8+5.2

This table illustrates that while both drugs effectively lower glucose levels, this compound achieves this with less impact on adiponectin levels and without significant weight gain—a common side effect of traditional PPARγ agonists .

Case Study: Efficacy in Animal Models

A pivotal study involved administering this compound to ob/ob mice, which are genetically predisposed to obesity and diabetes. Results indicated that treatment led to significant reductions in glucose, insulin levels, and triglycerides while showing minimal changes in body weight compared to controls . These findings suggest that the insulin-sensitizing effects of this compound are independent of adiponectin modulation.

Mechanistic Insights

Further mechanistic studies revealed that this compound influences gene expression related to lipid metabolism and mitochondrial function more effectively than some existing treatments, indicating its potential as a superior therapeutic option for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Indeglitazar, and how do they influence its mechanism of action in metabolic disorders?

this compound is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), targeting PPARα, PPARδ, and PPARγ subtypes with balanced activation . Methodologically, its activity is validated using dual-luciferase reporter assays in HEK293 cells transfected with PPAR subtype-specific plasmids. Dose-response curves (e.g., EC₅₀ values) for each subtype should be compared to reference agonists (e.g., WY-14643 for PPARα, rosiglitazone for PPARγ) to assess relative potency .

Q. What experimental models are most appropriate for studying this compound's effects on adipogenesis and glucose metabolism?

Key models include:

  • 3T3-L1 preadipocyte differentiation assays to quantify lipid accumulation via Oil Red O staining .
  • Adiponectin mRNA/protein quantification (via qRT-PCR and ELISA) in differentiated adipocytes to assess metabolic regulation .
  • In vivo rodent models (e.g., db/db mice or Zucker diabetic fatty rats) for glucose tolerance tests and insulin sensitivity measurements .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound's preclinical efficacy and its discontinuation in clinical trials?

Preclinical studies demonstrated robust PPAR pan-agonism and metabolic benefits, but clinical trials were halted due to safety concerns (e.g., carcinogenicity in rodents and uncharacterized risks in humans) . To address this, researchers should:

  • Conduct species-specific toxicogenomic analyses to identify metabolic pathways linked to adverse effects.
  • Compare this compound’s PPAR subtype selectivity and downstream gene activation profiles with clinically approved PPARγ agonists (e.g., pioglitazone) using transcriptomic datasets .

Q. What experimental strategies can distinguish this compound's pan-PPAR activity from subtype-selective agonists in complex biological systems?

  • Use PPAR subtype knockout models (e.g., PPARα⁻/⁻ or PPARγ⁻/⁻ mice) to isolate contributions of each receptor to metabolic outcomes .
  • Apply molecular docking studies to analyze ligand-receptor binding modes. For example, structural comparisons with rosiglitazone (PPARγ-selective) and WY-14643 (PPARα-selective) can reveal key residues (e.g., Phe391 in PPARγ) influencing pan-agonist behavior .

Q. How do this compound's effects on adiponectin levels compare to other PPAR agonists, and what methodological controls are critical for such comparisons?

this compound upregulates adiponectin mRNA and protein levels more effectively than rosiglitazone in vitro . To ensure reproducibility:

  • Normalize adiponectin data to housekeeping genes/proteins (e.g., GAPDH or β-actin).
  • Include positive controls (e.g., rosiglitazone for PPARγ) and negative controls (vehicle-treated cells) in dose-response experiments.

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent PPAR activation data from this compound studies?

  • Fit dose-response curves using four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slope values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of adipogenesis or glucose uptake assays .

Q. How can researchers address variability in PPAR activation assays across different cell lines or experimental conditions?

  • Standardize transfection efficiency using internal controls (e.g., Renilla luciferase for normalization).
  • Validate PPAR subtype specificity via siRNA-mediated knockdown followed by functional assays .

Q. Research Design Considerations

Q. What are the limitations of using this compound as a tool compound in PPAR pathway studies?

  • Its pan-agonist activity complicates attribution of observed effects to specific PPAR subtypes.
  • Solution : Combine this compound with subtype-selective antagonists (e.g., GW6471 for PPARα) to dissect receptor-specific contributions .

Q. How should researchers design studies to evaluate this compound's long-term metabolic effects while mitigating confounding factors?

  • Use pair-fed control groups in rodent studies to distinguish drug-induced weight loss from reduced food intake.
  • Monitor off-target effects via global metabolomic profiling and histopathological analysis of key organs (e.g., liver, pancreas) .

Q. Comparative and Translational Research

Q. What lessons can be drawn from the clinical development of this compound compared to other PPAR agonists like saroglitazar or muraglitazar?

Unlike saroglitazar (approved in India for dyslipidemia), this compound’s development was halted due to preclinical toxicity. Researchers should:

  • Compare PPAR subtype activation thresholds to identify safer therapeutic windows.
  • Evaluate tissue-specific PPAR expression (e.g., adipose vs. hepatic) to predict organ-specific adverse effects .

Properties

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003567
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835619-41-5
Record name Indeglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the methyl ester 5 (830 mg, 2.06 mmol) in tetrahydrofuran (15 mL) was added an aqueous solution of potassium hydroxide (5 mL of 1M) and stirred at room temperature for 5 h. The acid 1 was isolated by neutralizing the reaction mixture by aqueous hydrochloric acid, extracting the product with ethyl acetate, drying over anhydrous magnesium sulfate, evaporating under reduced pressure, and purifying using flash chromatography with 5% methanol in dichloromethane to afford a white solid (697.5 mg, 91%; M−1=373.1).
Name
methyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid 118 (1.0 g, 2.6 mmol) dissolved in THF (14 mL), Pd/C (67 mg) was added in one portion. The solution was attached to the Parr hydrogenator. The reaction was allowed to proceed overnight at 20-22 psi. The solution was filtered over celite, and the palladium-celite pad was washed with ethyl acetate (40 mL), and methanol (20 mL). The combined washes/solution was evaporated under reduced pressure to afford straw colored oil that solidified after cooling under high vacuum. The crude was triturated with diethyl ether to leave behind off white solid as product 1. (0.620 g, 62%) 1H NMR (DMSO) δ 7.86 (d, J=9.2 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 6.92 (dd, J=2.4 Hz, 9.2 Hz, 1H), 6.88 (s, 1H), 6.83 (d, J=9.2 Hz, 2H), 3.76 (s, 3H), 2.96 (t, J=7.6 Hz, 14.8 Hz, 2H), 2.74 (t, J=7.6 Hz, 14.8 Hz, 2H) (M−1=388.6).
Name
3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
COC(=O)CCc1cn(S(=O)(=O)c2ccc(OC)cc2)c2ccc(OC)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indeglitazar
Reactant of Route 2
Indeglitazar
Reactant of Route 3
Indeglitazar
Reactant of Route 4
Indeglitazar
Reactant of Route 5
Indeglitazar
Reactant of Route 6
Indeglitazar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.